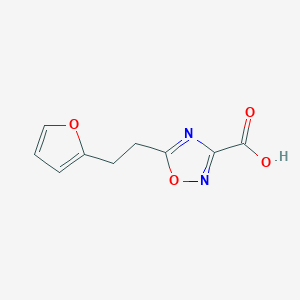
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is a chemical compound with the molecular formula C7H5ClN2O and a molecular weight of 168.58 g/mol This compound is known for its unique structure, which includes a chloro group, a prop-2-yn-1-yl group, and a dihydropyrazinone ring
Méthodes De Préparation
The synthesis of 3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one typically involves the reaction of secondary amines with propargyl bromides in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature (25-30°C) for 4-5 hours . This method ensures the formation of the desired compound with high yield and purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
3-Chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
3-Chloro-4-(arylamino)-1-(prop-2-yn-1-yl)-1H-pyrrole-2,5-dione: This compound shares a similar structure but has different substituents, leading to distinct chemical and biological properties.
2-(5-Butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole: This compound also contains a chloro group and a prop-2-yn-1-yl group but differs in its overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C7H5ClN2O |
|---|---|
Poids moléculaire |
168.58 g/mol |
Nom IUPAC |
3-chloro-1-prop-2-ynylpyrazin-2-one |
InChI |
InChI=1S/C7H5ClN2O/c1-2-4-10-5-3-9-6(8)7(10)11/h1,3,5H,4H2 |
Clé InChI |
NYWJECBJNQAUHF-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1C=CN=C(C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Ethoxyethyl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15301254.png)






![1-[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B15301310.png)


![2-carbamimidamido-N-[2-(2,5-dichlorothiophen-3-yl)ethyl]acetamide hydrochloride](/img/structure/B15301319.png)

![tert-butyl N-{[1-(3-aminopropyl)cyclopentyl]methyl}carbamate](/img/structure/B15301324.png)
![2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15301325.png)
